molecular formula C12H10ClNO2 B1359538 (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one CAS No. 1142199-39-0

(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one

Cat. No. B1359538
M. Wt: 235.66 g/mol
InChI Key: JCDBNEOZROKDSW-UXBLZVDNSA-N
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Description

(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one, often referred to as CMMI, is a heterocyclic compound with a wide range of potential applications in scientific research. CMMI has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

Green and Efficient Synthesis

A green and efficient synthesis process for isoxazol-5(4H)-one derivatives, including those related to (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one, has been developed. This process uses water as a solvent and demonstrates advantages such as mild conditions, safety, short reaction times, and high yields, highlighting its environmental friendliness (Pourmousavi et al., 2018).

Crystallographic and Theoretical Studies

Crystallographic and theoretical studies have been conducted on similar arylidene-isoxazolone compounds. These studies include analysis of molecular geometry, vibrational frequencies, atomic orbitals, potential electrostatic maps, and thermodynamic energy related to configurational isomer models (Brancatelli et al., 2011).

Photochemical Synthesis and Larvicidal Activity

Research has explored the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, which relates to the compound . This study also investigated the larvicidal activity of these compounds on Aedes aegypti, a mosquito species (Sampaio et al., 2023).

Green Synthesis Using Salicylic Acid

Another approach to synthesizing isoxazol-5(4H)-one derivatives involves using salicylic acid as a catalyst. This method emphasizes environmental friendliness and cost-effectiveness, operating in water at room temperature (Mosallanezhad & Kiyani, 2019).

Tautomerism Studies

Studies on the tautomerism of isoxazol-5(4H)-ones have been conducted, which is relevant for understanding the chemical behavior of (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one in different environments (Boulton & Katritzky, 1961).

Sulfanilic Acid-catalyzed Synthesis

Research has been done on the sulfanilic acid-catalyzed synthesis of isoxazol-5(4H)-ones, providing an alternative eco-friendly synthesis method. These compounds have shown significant biological properties, including antibacterial and anticancer activities (Mosallanezhad & Kiyani, 2018).

Electrochemical Synthesis and Biomedical Applications

The electrochemically induced multicomponent transformation of related compounds has been explored for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-4-2-3-5-9(8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDBNEOZROKDSW-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/2\C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one

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